molecular formula C9H10BrNO B1334749 N-(2-bromobenzyl)acetamide CAS No. 74315-07-4

N-(2-bromobenzyl)acetamide

Cat. No. B1334749
CAS RN: 74315-07-4
M. Wt: 228.09 g/mol
InChI Key: BWFCPQHLMPFBQH-UHFFFAOYSA-N
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Description

N-(2-bromobenzyl)acetamide is a chemical compound that can be synthesized through various chemical reactions involving bromine and acetamide groups. The compound is structurally related to other benzyl acetamides and can be modified to produce a range of derivatives with potential biological activities. It is also an intermediate in the synthesis of more complex molecules, such as phenanthridinones.

Synthesis Analysis

The synthesis of N-(2-bromobenzyl)acetamide-related compounds can be achieved through different methodologies. For instance, the regioselective dibromohydration of N-(2-alkynylaryl)acetamide can be performed using KBr/K2S2O8, which proceeds under mild conditions without the need for metal catalysis . Another method involves the reaction of commercial 2-bromobenzoic acid with amines to yield bromobenzyl benzamides . Additionally, N-bromoacetamide can be used in the presence of a catalytic amount of sodium acetate to introduce bromine and an acetamido group across an olefinic double bond .

Molecular Structure Analysis

The molecular structure of N-(2-bromobenzyl)acetamide derivatives can be characterized using various spectroscopic techniques such as NMR, EI-MS, and FT-IR. Single-crystal X-ray diffraction analysis can also be employed to establish the crystal structure of these compounds, as demonstrated for 2-bromo-N-(2,4-difluorobenzyl)benzamide, which crystallized in the monoclinic system .

Chemical Reactions Analysis

N-(2-bromobenzyl)acetamide and its derivatives can undergo a variety of chemical reactions. For example, asymmetric nucleophilic substitution reactions of α-bromo α-aryl acetamides have been developed to synthesize dipeptide analogues . Additionally, N-benzylidene-α-acetamidobenzylamine can react with dialkylamines to form N-(α-dialkylaminobenzyl) acetamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-bromobenzyl)acetamide derivatives can be influenced by their molecular structure. The crystal structure analysis provides insights into the supramolecular packing array, which involves hydrogen bonds and intermolecular interactions such as C-Br⋅⋅⋅π . Theoretical calculations can also be carried out to predict the properties of these compounds . Furthermore, the biological activities of these derivatives, such as urease inhibition, can be evaluated through bioassays and molecular docking studies .

Scientific Research Applications

1. Structural Analysis and Conformation Studies

N-(2-bromobenzyl)acetamide and related compounds have been studied for their structural properties. The conformation of these compounds can be described in terms of the relative orientation of various molecular fragments, such as the imidazol group, benzyl group, and the acetamide fragment. These studies are crucial in understanding the physical and chemical properties of these compounds (Benznidazole, 2018).

2. Synthesis of Pharmaceutical and Natural Products

Compounds related to N-(2-bromobenzyl)acetamide are used in the synthesis of various pharmaceutical and natural products. For instance, p-methoxybenzyl N-acetylcarbamate potassium salt and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt are refined versions of benzyl N-acetylcarbamate potassium salt, which act as simple equivalents of N-acetamide nucleophiles. These compounds are used in synthetic studies of natural and pharmaceutical products (Sakai et al., 2022).

3. Advancements in Organic Synthesis Techniques

N-(2-bromobenzyl)acetamide derivatives have been utilized in advanced organic synthesis techniques. For example, the regioselective dibromohydration of N-(2-alkynylaryl)acetamide for the synthesis of N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide demonstrates the potential of these compounds in developing new synthetic methods (Qiu et al., 2017).

4. Role in Natural Synthesis of Antimalarial Drugs

N-(2-Hydroxyphenyl)acetamide, a related compound, serves as an intermediate in the natural synthesis of antimalarial drugs. Research in this area focuses on chemoselective monoacetylation processes and the optimization of these reactions, highlighting the importance of these compounds in medicinal chemistry (Magadum & Yadav, 2018).

5. Development of Phase Transfer Catalysts

N-Methyl-N-(p-vinylbenzyl) acetamide has been synthesized and used as an effective phase transfer catalyst for nucleophilic substitution reactions. This showcases the role of N-(2-bromobenzyl)acetamide derivatives in facilitating chemical reactions, especially in a liquid-liquid biphasic system (Kondo et al., 1986).

Safety And Hazards

“N-(2-bromobenzyl)acetamide” may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

Future Directions

While specific future directions for “N-(2-bromobenzyl)acetamide” were not found in the search results, it’s worth noting that acetamide derivatives have been reported to have a wide variety of biological activities and applications in agriculture. They have been used as analgesic, antipyretic, antimicrobial, bactericidal, fungicidal, hypoglycaemic, and antitumor agents . This suggests that “N-(2-bromobenzyl)acetamide” and similar compounds may have potential for further investigation in these areas.

properties

IUPAC Name

N-[(2-bromophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-7(12)11-6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFCPQHLMPFBQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385007
Record name N-(2-bromobenzyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromobenzyl)acetamide

CAS RN

74315-07-4
Record name N-(2-bromobenzyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of commercially available 1-(2-bromophenyl)methanamine hydrochloride salt (1 eq.) in CH2Cl2 (0.3M) at room temperature was added triethylamine (2.1 eq) then acetic anhydride (1.1 eq.). The mixture was stirred at room temperature for 6 h, poured in aqueous HCl (0.5N) and extracted with CH2Cl2. The organic extract was dried over MgSO4 filtered and concentrated to afford the desired compound as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JK Laha… - European Journal of …, 2014 - Wiley Online Library
A palladium‐catalyzed domino approach to the synthesis of 10,11‐dihydro‐5H‐dibenzo[b,e][1,4]diazepines starting from o‐phenylenediamines and 2‐bromobenzyl bromides or …
N Cai, C Liu, Z Feng, X Li, Z Qi, M Ji, P Qin, W Ahmed… - Molecules, 2018 - mdpi.com
N-(2-trifluoromethyl-4-chlorophenyl)-2-oxocyclohexyl sulfonamide (chesulfamide) is in the limelight as a novel fungicide, and has fungicidal activity against Botrytis cinerea. For …
Number of citations: 16 www.mdpi.com
LE Peisino, AB Pierini - The Journal of Organic Chemistry, 2013 - ACS Publications
The reaction of N-allyl-N-(2-halobenzyl)-acetamides and derivatives was investigated in liquid ammonia under irradiation with the nucleophiles Me 3 Sn – , Ph 2 P – and O 2 NCH 2 – . …
Number of citations: 17 pubs.acs.org
N Goswami, SK Sinha, P Mondal, A Suresh, A Datta… - 2022 - chemrxiv.org
C‒H activation of simple molecules to provide corresponding functionalized analogues has gained immense prominence. While this is widely applicable to a range of organic motifs, …
Number of citations: 2 chemrxiv.org
N Goswami, SK Sinha, P Mondal, S Adhya, A Datta… - Chem, 2023 - cell.com
Regioselective and site-selective functionalization of distal C–H bonds has remained a significant challenge over the last decades. Although covalently attached directing groups have …
Number of citations: 11 www.cell.com
A Varela-Fernández, JA Varela, C Saá - Synthesis, 2012 - thieme-connect.com
Indoles, dihydroisoquinolines, and dihydroquinolines were efficiently prepared by ruthenium-catalyzed heterocyclizations of aromatic homo- and bis-homopropargyl amines/amides in …
Number of citations: 53 www.thieme-connect.com
YH Kim, H Lee, YJ Kim, BT Kim… - The Journal of Organic …, 2008 - ACS Publications
We have developed an efficient cascade reaction, a Suzuki−Miyaura coupling followed by an aldol condensation, for the construction of phenanthrene derivatives using microwave …
Number of citations: 88 pubs.acs.org

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